PRT062607 Hydrochloride

SYK Inhibition Kinase Profiling Biochemical Potency

PRT062607 Hydrochloride (also known as P505-15 or BIIB057) is a highly selective, orally bioavailable small-molecule inhibitor of spleen tyrosine kinase (SYK). It belongs to the class of ATP-competitive kinase inhibitors and is primarily utilized as a research tool in oncology and immunology.

Molecular Formula C19H24ClN9O
Molecular Weight 429.9 g/mol
CAS No. 1370261-97-4
Cat. No. B560115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRT062607 Hydrochloride
CAS1370261-97-4
Synonyms4-((3-(2H-1,2,3-triazol-2-yl)phenyl)amino)-2-(((1R,2R)-2-aminocyclohexyl)amino)pyrimidine-5-carboxamide hydrochloride
Molecular FormulaC19H24ClN9O
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
InChIInChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1
InChIKeyRMNLLPXCNDZJMJ-IDVLALEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PRT062607 Hydrochloride: A Differentiated Syk Inhibitor for B-Cell Malignancy and Autoimmune Research


PRT062607 Hydrochloride (also known as P505-15 or BIIB057) is a highly selective, orally bioavailable small-molecule inhibitor of spleen tyrosine kinase (SYK) . It belongs to the class of ATP-competitive kinase inhibitors and is primarily utilized as a research tool in oncology and immunology. Its core biochemical characteristic is potent SYK inhibition in cell-free assays (IC50: 1-2 nM), which is complemented by a defined selectivity window of at least 80-fold over a panel of other kinases, including Fgr, Lyn, FAK, Pyk2, and Zap70 .

Why Generic Syk Inhibitor Substitution Is Not Advisable for PRT062607 Hydrochloride


Procurement cannot consider PRT062607 Hydrochloride as a generic, interchangeable Syk inhibitor. Substitution with alternatives like fostamatinib, entospletinib, or TAK-659 introduces significant risk of experimental variability due to substantial differences in target potency and profound disparities in kinase selectivity. While PRT062607 exhibits an IC50 of 1 nM and strict >80-fold selectivity, comparator molecules show weaker potency and broader kinase inhibition profiles that produce distinct off-target pharmacological signatures, fundamentally altering biological outcomes .

Quantitative Differentiation of PRT062607 Hydrochloride Against Key Syk Inhibitor Comparators


Biochemical SYK Potency Benchmarking: PRT062607 vs. Fostamatinib, Entospletinib, and TAK-659

PRT062607 demonstrates superior biochemical potency for its primary target, SYK, compared to clinically evaluated alternatives. In a direct cross-study comparison of cell-free IC50 values, PRT062607 is 20- to 40-fold more potent than fostamatinib and 4- to 8-fold more potent than entospletinib . This higher potency at the target translates to lower required drug concentrations to achieve pathway inhibition.

SYK Inhibition Kinase Profiling Biochemical Potency

Kinase Selectivity and Off-Target Liability: PRT062607 vs. Multi-Targeted Syk Inhibitors

The safety and specificity of a kinase inhibitor are defined by its selectivity profile. PRT062607 maintains robust selectivity, demonstrating over 80-fold preference for SYK against Fgr, MLK1, Lyn, FAK, and Zap70 . In contrast, the active metabolite of fostamatinib, R406, is reported to lack kinase domain selectivity, exhibiting potent activity across many protein kinases at therapeutically relevant concentrations . This class-level evidence positions PRT062607 as a more specific tool for dissecting SYK-dependent biology.

Kinase Selectivity Off-Target Profiling Drug Safety

Human Whole Blood Pharmacodynamic Potency and Duration of Action

PRT062607 demonstrates translational pharmacodynamic activity in physiologically relevant human whole blood assays. It potently inhibits B-cell antigen receptor-mediated B-cell activation with an IC50 of 324 nM and FcεRI-mediated basophil degranulation with an IC50 of 205 nM . The PD half-life in these sensitive assays is approximately 24 hours, with effects returning to baseline by 72 hours, supporting once-daily oral dosing . These clinical PD markers provide a direct, quantitative link between in vitro potency and human in vivo target engagement.

Pharmacodynamics Clinical Translation Whole Blood Assay

In Vivo Efficacy in Preclinical B-Cell Malignancy Models

PRT062607 has demonstrated significant single-agent in vivo anti-tumor activity. In a murine xenograft model of non-Hodgkin lymphoma (NHL), oral administration of PRT062607 significantly inhibited tumor growth . Furthermore, it prevented BCR-mediated splenomegaly and, when combined with fludarabine, produced a synergistic enhancement of activity at nanomolar concentrations in primary chronic lymphocytic leukemia (CLL) cells ex vivo . This validated in vivo efficacy supports its use as a positive control or tool compound for SYK-dependent oncology models.

In Vivo Pharmacology Xenograft Model B-Cell Lymphoma

Optimal Application Scenarios for PRT062607 Hydrochloride Based on Demonstrated Differentiation


Selective Dissection of SYK-Dependent B-Cell Receptor Signaling

In studies where precise attribution of cellular phenotypes to SYK kinase activity is paramount, PRT062607 is the superior choice. Its >80-fold selectivity over Src family kinases (e.g., Lyn, Fgr) and other off-targets allows for the dissection of BCR signaling without the confounding effects observed with less selective inhibitors like R406, which broadly target the kinome . This is critical for generating clean, interpretable data in primary B-cell assays.

Clinically Translatable Pharmacodynamic Studies in Human Whole Blood

For researchers requiring a translational bridge between in vitro findings and clinical application, PRT062607 offers validated pharmacodynamic markers. The compound has established inhibitory IC50 values for B-cell activation (324 nM) and basophil degranulation (205 nM) in human whole blood, with a defined PD half-life of ~24 hours . This allows for the design of ex vivo assays with clinically relevant drug concentrations, facilitating biomarker development and PK/PD modeling.

Combination Therapy Synergy Studies in B-Cell Malignancies

PRT062607 is the tool compound of choice for preclinical studies evaluating combination regimens in CLL and NHL. It has a proven track record of synergistic activity with standard-of-care agents like fludarabine at nanomolar concentrations in primary human CLL cells . Its strong single-agent activity in NHL xenograft models provides a robust baseline for assessing additive or synergistic effects with investigational therapeutics.

In Vivo Autoimmune and Inflammatory Disease Modeling

The compound's established oral bioavailability and anti-inflammatory activity in rodent models of rheumatoid arthritis make it suitable for in vivo pharmacology studies for autoimmune indications . Its ability to completely suppress SYK activity at tolerated exposures in humans provides a clear therapeutic index for dose-response studies in animal models of inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRT062607 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.